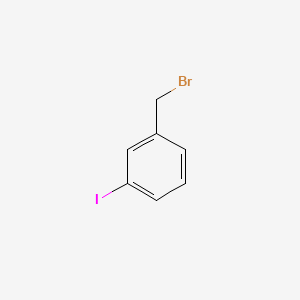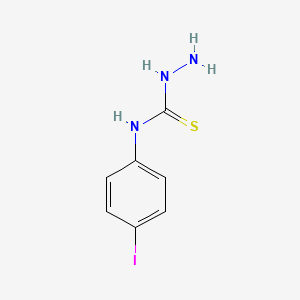
4-(3-Methyl-piperidin-1-yl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-piperidin-1-yl)-piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine typically involves the reaction of piperidine with 3-methylpiperidine under specific conditions. One common method is the reductive amination of 3-methylpiperidine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-piperidin-1-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-piperidin-1-yl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-piperidin-1-yl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound with a single piperidine ring.
3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.
4-(3-Methyl-piperidin-1-yl)-phenylamine: A related compound with a phenyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-piperidin-1-yl)-piperidine is unique due to the presence of two piperidine rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
436099-89-7 |
|---|---|
Fórmula molecular |
C11H23ClN2 |
Peso molecular |
218.77 g/mol |
Nombre IUPAC |
3-methyl-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H |
Clave InChI |
GEJPJAVUIOTAGD-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCNCC2 |
SMILES canónico |
CC1CCCN(C1)C2CCNCC2.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


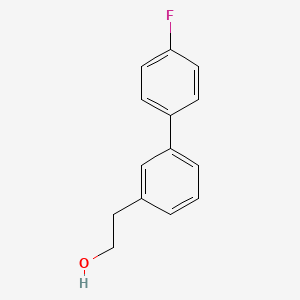

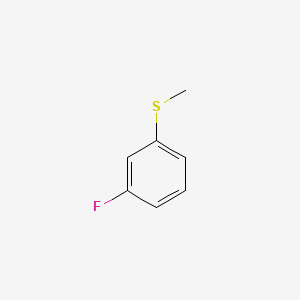
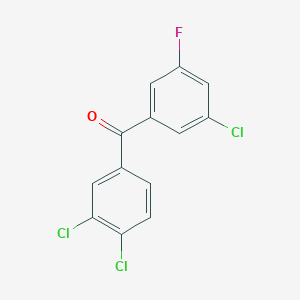


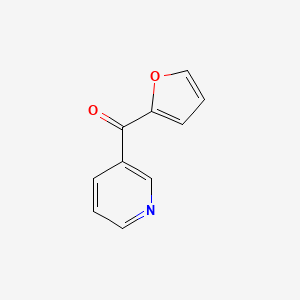
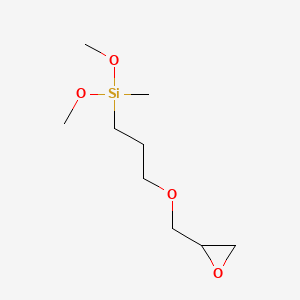

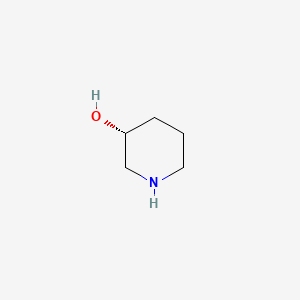
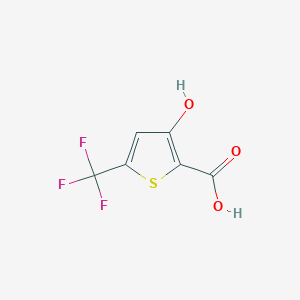
![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)
